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Compound of Interest

Compound Name: ML202

Cat. No.: B560308

An in-depth analysis of the scientific literature reveals a likely typographical error in the query
for "ML202". The vast body of research points to ML204 as a significant and well-characterized
molecule of interest for researchers in drug development, particularly those focused on ion
channels. ML204 is a potent and selective inhibitor of the Transient Receptor Potential
Canonical 4 and 5 (TRPC4 and TRPC5) channels. This guide will proceed under the strong
assumption that the intended subject of review is ML204.

Core Compound: ML204

ML204 has emerged as a critical chemical probe for elucidating the physiological and
pathological roles of TRPC4 and TRPC5 channels. These ion channels are implicated in a
variety of cellular processes, including smooth muscle contractility and synaptic transmission.
The lack of selective pharmacological inhibitors historically hampered research in this area, a
gap that ML204 has helped to fill.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for ML204's activity on its primary
targets.
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Reported Cell
Target Assay Type . Reference
Value Line/System
HEK293 cells
Intracellular )
TRPCA4p ) IC50: 0.96 uM expressing [1]
Ca2+ Rise
mouse TRPC4p3
~18 uM (19-fold
Intracellular
TRPC6 ] lower potency HEK?293 cells [1]
Ca2+ Rise
than for TRPC4)
o 86 + 2% Isolated guinea
) Muscarinic o o
Native TRPC4 ] inhibition at 10 pig ileal [1]
Cation Currents
UM myocytes
) 65+ 4% Isolated guinea
) GTPyS-induced o o
Native TRPC4 inhibition at 10 pig ileal [1]
Currents
UM myocytes
) ) o Human lung
Histamine- Significant ]
) ] ] o microvascular
induced Ca2+ Ca2+ imaging inhibition at 10

influx

UM

endothelial cells
(HLMVEC)

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor

required to reduce a biological response by 50%. EC50: The half maximal effective

concentration, representing the concentration of a drug that induces a response halfway

between the baseline and maximum after a specified exposure time.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are protocols for key experiments used to characterize ML204.

High-Throughput Screening for TRPC4 Inhibitors

This experiment led to the initial identification of ML204.

o Objective: To identify small molecule inhibitors of TRPC4 channels.
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e Cell Line: HEK293 cells stably co-expressing mouse TRPC4[3 and the p-opioid receptor.
o Methodology:
o Cells were loaded with a calcium-sensitive fluorescent dye.

o Alibrary of approximately 305,000 small molecules was screened for their ability to inhibit
the intracellular calcium increase stimulated by a p-opioid receptor agonist.

o ML204 was identified as a potent inhibitor from this screen.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and was used to confirm the
inhibitory effect of ML204 on TRPC4 currents.

» Objective: To directly measure the effect of ML204 on TRPC4-mediated ion currents.
o System: HEK293 cells expressing TRPCA4[ or isolated guinea pig ileal myocytes.
e Methodology:

o A glass micropipette forms a high-resistance seal with the cell membrane.

o The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell
configuration).

o TRPC4 channels are activated either by a receptor agonist (e.g., carbachol for muscarinic
receptors) or by intracellular dialysis with GTPyS to directly activate G-proteins.

o ML204 is applied to the bath solution, and the change in ion current is measured.

o Results demonstrated that ML204 directly blocks TRPC4 channel currents.

Calcium Imaging in Human Lung Microvascular
Endothelial Cells (HLMVEC)
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This experiment investigated the role of TRPCA4/5 channels in histamine-induced
hyperpermeability.

o Objective: To determine if ML204 can inhibit histamine-induced calcium influx in endothelial
cells.

e Cell Line: Human Lung Microvascular Endothelial Cells (HLMVEC).

e Methodology:
o HLMVECSs were loaded with a ratiometric calcium indicator dye.
o Histamine was applied to the cells to induce an increase in intracellular calcium.
o The experiment was repeated in the presence of ML204 (10 uM).

o ML204 was found to significantly inhibit the sustained plateau phase of the calcium
increase, which is dependent on extracellular calcium influx.

Signaling Pathways and Visualizations

ML204 exerts its effects by blocking TRPC4/5 channels, which are non-selective cation
channels that can be activated downstream of G-protein coupled receptors (GPCRs) and
phospholipase C (PLC) signaling.

GPCR-Mediated Activation of TRPC4/5 and Inhibition by
ML204

GPCR activation by an agonist leads to the activation of PLC, which in turn hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol
(DAG). While the precise mechanism of TRPCA4/5 activation is still under investigation, it is
understood to be linked to this pathway. ML204 acts directly on the TRPC4/5 channel to block
ion influx.
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TRPC4/5 Channel
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Caption: GPCR signaling cascade leading to TRPC4/5 activation and its inhibition by ML204.

Experimental Workflow for Patch-Clamp Analysis of
ML204

The patch-clamp experiment is a cornerstone for characterizing the effects of compounds like
ML204 on ion channels. The workflow involves several key steps to ensure accurate
measurement of channel inhibition.
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Caption: Workflow for assessing ML204's inhibitory effect using whole-cell patch-clamp.

In conclusion, ML204 is a valuable pharmacological tool for studying the function of TRPC4
and TRPC5 channels. Its selectivity and potency have enabled researchers to probe the roles
of these channels in various physiological contexts, from vascular function to neuronal
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signaling. The experimental protocols and signaling pathway information provided here offer a
comprehensive technical overview for scientists and drug development professionals working
in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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